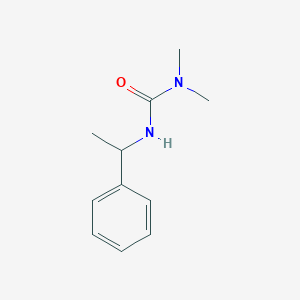

1,1-Dimethyl-3-(1-phenylethyl)urea

Descripción

Propiedades

Fórmula molecular |

C11H16N2O |

|---|---|

Peso molecular |

192.26 g/mol |

Nombre IUPAC |

1,1-dimethyl-3-(1-phenylethyl)urea |

InChI |

InChI=1S/C11H16N2O/c1-9(12-11(14)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,12,14) |

Clave InChI |

ROJWQAWTWYXJNM-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)NC(=O)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution with Dimethylcarbamoyl Chloride

The reaction of 1-phenylethylamine with dimethylcarbamoyl chloride represents a classical approach to urea synthesis. Adapted from a protocol for analogous ureas , this method involves refluxing 1-phenylethylamine (1.0 equiv) with dimethylcarbamoyl chloride (1.1 equiv) in dichloromethane, using triethylamine (1.4 equiv) as a base to neutralize HCl byproducts . The reaction proceeds to completion within 1 hour under reflux, yielding 1,1-dimethyl-3-(1-phenylethyl)urea in ~99% after recrystallization with ethyl acetate and diethyl ether (1:3 v/v) .

Mechanistic Insights : The reaction follows an S<sub>N</sub>2 mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. Triethylamine facilitates deprotonation of the intermediate, driving the reaction toward urea formation .

Optimization Considerations :

-

Solvent Choice : Dichloromethane’s low boiling point (40°C) necessitates reflux for efficient mixing, but alternative solvents like toluene could reduce energy input .

-

Stoichiometry : A slight excess of dimethylcarbamoyl chloride (1.1 equiv) ensures complete amine consumption, minimizing side reactions .

Characterization Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.29–7.34 (m, 4H, Ar-H), 7.21–7.25 (m, 1H, Ar-H), 5.01 (p, J = 6.9 Hz, 1H, CH), 2.89 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), 1.48 (d, J = 6.7 Hz, 3H, CH<sub>3</sub>) .

-

IR : 2929 cm<sup>−1</sup> (C-H stretch), 1630 cm<sup>−1</sup> (C=O) .

Isocyanate-Amine Coupling

A one-pot synthesis employing 1-phenylethylamine and dimethylcarbamoyl isocyanate in toluene at 40–45°C achieves 76–83% yields within 1 hour . This method avoids harsh conditions and utilizes commercially available isocyanates, making it accessible for laboratory-scale production.

Reaction Dynamics :

-

Temperature Control : Maintaining 40–45°C prevents isocyanate degradation while ensuring adequate reaction kinetics .

-

Solvent Effects : Toluene’s moderate polarity enhances reagent solubility without promoting side reactions .

Work-Up Protocol :

Post-reaction, the mixture is diluted with ethyl acetate, washed with water to remove unreacted amine, and dried over Na<sub>2</sub>SO<sub>4</sub>. Purification via column chromatography (hexane/ethyl acetate, 4:6) affords the urea derivative in high purity .

Comparative Yields :

Copper-Catalyzed Oxidative Coupling

A novel approach using CuBr<sub>2</sub> (5 mol%) and tert-butyl hydroperoxide (TBHP) in formamide enables urea synthesis at room temperature . This method couples 1-phenylethylamine with dimethylformamide (DMF) as both solvent and carbonyl source, bypassing hazardous isocyanates.

Reaction Profile :

-

Time : 1 hour.

-

Mechanism : Oxidative dehydrogenation of DMF generates an isocyanate intermediate, which reacts with the amine to form the urea .

Advantages and Limitations :

-

Safety : Eliminates isocyanate handling but requires TBHP, a strong oxidizer.

-

Scalability : Lower yield compared to traditional methods limits industrial applicability .

Spectroscopic Validation :

-

HRMS : m/z calcd for C<sub>11</sub>H<sub>17</sub>N<sub>2</sub>O [M+H]<sup>+</sup>: 193.13354; found: 193.13336 .

-

<sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 157.5 (C=O), 144.4 (Ar-C), 49.9 (N-CH), 36.0 (N(CH<sub>3</sub>)<sub>2</sub>), 22.5 (CH<sub>3</sub>) .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Industrial and Environmental Considerations

While nucleophilic substitution offers near-quantitative yields, its reliance on chlorinated solvents (e.g., dichloromethane) poses environmental and safety concerns . In contrast, the copper-catalyzed method aligns with green chemistry principles but requires yield optimization for commercial viability . Regulatory guidelines increasingly favor solvent-free or aqueous-phase syntheses, necessitating further research into catalytic systems for urea production.

Análisis De Reacciones Químicas

1,1-Dimetil-3-(1-feniletil)urea experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los correspondientes derivados de urea.

Reducción: Se puede reducir para formar aminas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el grupo feniletilo puede ser reemplazado por otros sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of urea derivatives, including 1,1-Dimethyl-3-(1-phenylethyl)urea, as antimicrobial agents. Research has shown that modifications to the urea structure can enhance antibacterial properties against a range of pathogens.

Case Study: Antibacterial Screening

A series of urea derivatives were synthesized and screened for antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

| Bacterial Strain | MIC (mg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.0039 | This compound |

| Escherichia coli | 0.025 | This compound |

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study involving structural modifications of similar urea derivatives revealed promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In vitro studies were conducted on a series of urea derivatives against the National Cancer Institute's NCI-60 human cancer cell lines. The results indicated that several compounds demonstrated significant growth inhibition, with some derivatives showing IC50 values in the low micromolar range.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.28 | G2/M phase arrest |

| Compound B | HT-29 | 4.22 | Apoptosis induction |

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions. A notable study described a simple and efficient method for synthesizing N-substituted ureas that could be adapted for this compound.

Synthesis Overview

The synthesis involves the reaction of appropriate amines with isocyanates or carbonyl compounds under mild conditions, yielding high purity products suitable for further biological testing .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Study: Material Properties

Research into the crystal structure of related compounds has provided insights into their physical properties, which are critical for developing new materials with tailored functionalities .

Mecanismo De Acción

El mecanismo de acción de 1,1-Dimetil-3-(1-feniletil)urea implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor del canal CRAC, se dirige a la proteína ORAI1, que es un componente del canal de calcio activado por la liberación de calcio. Al inhibir este canal, el compuesto puede modular la entrada de calcio a las células, afectando así diversos procesos celulares como las respuestas inmunitarias .

Comparación Con Compuestos Similares

Table 1: Physical Properties of Selected Urea Derivatives

Key Observations :

- Aryl vs. Alkyl Substituents : The 2-phenylethyl group (alkyl-aromatic) in 1,1-dimethyl-3-(2-phenylethyl)urea results in a lower melting point (89–90°C) compared to purely aryl-substituted analogs like 1,1-dimethyl-3-(4-methylphenyl)urea (141–142°C). This is attributed to reduced crystallinity due to the flexible alkyl chain .

- Electron-Withdrawing Groups : Fluometuron, bearing a trifluoromethyl group, exhibits a higher melting point (163°C), likely due to enhanced dipole interactions and molecular rigidity .

CRAC Channel Inhibition

While 1-phenyl-3-(1-phenylethyl)urea (non-dimethyl analog) is a potent CRAC channel inhibitor targeting ORAI1 with high Ca²⁺ influx inhibition and low cytotoxicity , the dimethyl substitution in 1,1-dimethyl-3-(1-phenylethyl)urea may alter bioavailability.

Herbicidal Activity

Ureas such as 1,1-dimethyl-3-(tetrahydro-2-pyranylmethyl)-3-(3-trifluoromethylphenyl)urea () are designed as herbicides, leveraging substituents like trifluoromethyl groups for enhanced bioactivity . The 1-phenylethyl group in the target compound may confer distinct herbicidal properties, though empirical data is lacking.

Q & A

Q. What are the established synthetic routes for 1,1-Dimethyl-3-(1-phenylethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with alkylation and oxidation steps. For example:

- Alkylation : Benzyl bromide reacts with a precursor in acetone under basic conditions (K₂CO₃) to introduce the phenylethyl group (yield: 98%) .

- Oxidation : Use of 30% H₂O₂ with NaH₂PO₄/NaClO₂ in acetonitrile/water achieves selective oxidation (yield: 72%) .

- Urea formation : Reaction with (S)-α-phenylethylamine in dichloromethane (DCM) yields the final product (48% over two steps) .

Optimization : Adjusting solvent polarity (e.g., DMF vs. acetone) and catalyst loading (e.g., 5% Pd/C for hydrogenation) can improve yields .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents and detects impurities (>95% purity threshold) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₇H₁₉ClN₂O, exact mass 302.12) .

- X-ray Crystallography : Resolves spatial arrangements, such as bond angles between the urea moiety and aromatic rings (e.g., C-N-C angles ~120°) .

Q. What initial biological screening assays are recommended for this compound?

- Complement Inhibition Assays : Measure C9 deposition via classical, lectin, and alternative pathways (IC₅₀ values as low as 13 nM reported) .

- CRAC Channel Inhibition : High-throughput screening for ORAI1-targeted calcium influx inhibition (e.g., IL-2 suppression in T-cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, stereochemistry) impact biological activity?

- Chain Length : Introducing 5-6 carbon chains (e.g., derivatives 7c, 7d) enhances complement inhibition by improving hydrophobic interactions with target proteins .

- Stereochemistry : (S)-configured phenylethyl groups show 3–5× higher activity than (R)-isomers due to better binding pocket alignment .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase stability but may reduce solubility .

Q. What mechanisms explain its inhibitory effects on divergent pathways (e.g., complement vs. CRAC channels)?

- Complement System : Inhibits terminal pathway components (e.g., C9 polymerization) without affecting upstream C3/C4 deposition, suggesting selective targeting of membrane attack complex (MAC) assembly .

- CRAC Channels : Blocks ORAI1 pore formation via competitive binding to the hydrophobic cavity, disrupting calcium signaling .

Contradiction Analysis : Pathway-specific effects (e.g., no C3 inhibition despite CRAC activity) may arise from differences in binding site accessibility or allosteric modulation .

Q. How can researchers resolve discrepancies in inhibition potency across studies?

- Assay Standardization : Control variables like serum source (human vs. murine) in complement assays, which affect MAC stability .

- Structural Validation : Use cryo-EM or co-crystallography to confirm binding modes (e.g., compare urea derivatives in ORAI1 vs. C9 complexes) .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal half-life) to distinguish intrinsic activity from bioavailability artifacts .

Q. What strategies improve selectivity for therapeutic applications?

- Prodrug Design : Mask polar groups (e.g., urea NH) with acetylated prodrugs to enhance membrane permeability, followed by enzymatic activation .

- Hybrid Derivatives : Combine pharmacophores targeting both complement and CRAC pathways (e.g., aryl urea + trifluoromethyl groups) for dual functionality .

Methodological Guidelines

- Synthesis : Prioritize stepwise purification (e.g., flash chromatography) to isolate intermediates .

- Data Interpretation : Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends .

- Ethical Compliance : Adhere to non-therapeutic use guidelines; this compound is not FDA-approved for human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.